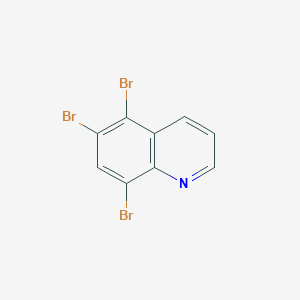

5,6,8-Tribromoquinoline

Descripción

Structure

2D Structure

3D Structure

Propiedades

IUPAC Name |

5,6,8-tribromoquinoline | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H4Br3N/c10-6-4-7(11)9-5(8(6)12)2-1-3-13-9/h1-4H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BKJXDVGLRUGMPO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C(=CC(=C2Br)Br)Br)N=C1 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H4Br3N | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30828012 | |

| Record name | 5,6,8-Tribromoquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30828012 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

365.85 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

81278-87-7 | |

| Record name | 5,6,8-Tribromoquinoline | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=81278-87-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5,6,8-Tribromoquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30828012 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Reactivity and Synthetic Transformations of 5,6,8 Tribromoquinoline

Nucleophilic Aromatic Substitution (SNAr) Reactions of Bromine Atoms on the Quinoline (B57606) Core

Nucleophilic aromatic substitution (SNAr) is a key reaction class for the functionalization of aromatic systems, particularly those containing electron-withdrawing groups or heteroatoms that activate the ring towards nucleophilic attack. nih.govnih.govyoutube.com In quinoline derivatives, the reactivity of halogen substituents towards SNAr is highly dependent on their position on the heterocyclic scaffold.

Selective Exchange of Bromine Atoms at Quinoline C-3, C-6, and C-8 Positions

The selective substitution of bromine atoms on a polybrominated quinoline core is dictated by the electronic properties of the pyridine (B92270) and benzene (B151609) rings. The pyridine ring is inherently more electron-deficient than the benzenoid ring, which can lead to regioselective reactions.

Research on the closely related isomer, 3,6,8-tribromoquinoline (B3300700), demonstrates this principle. Under microwave irradiation, nucleophiles such as piperazine (B1678402) and morpholine (B109124) selectively substitute the bromine atom at the C-3 position, which is located on the electron-poor pyridine ring. researchgate.netresearchgate.net This occurs without affecting the bromine atoms at the C-6 and C-8 positions on the benzene ring. researchgate.netresearchgate.net This inherent reactivity highlights the differential electronic environment of the two rings within the quinoline system.

Reactions with Amine Nucleophiles (e.g., Piperazine, Morpholine)

Amine nucleophiles are commonly used in SNAr reactions to introduce biologically relevant moieties onto aromatic scaffolds. researchgate.netresearchgate.net Studies on 3,6,8-tribromoquinoline show that direct reaction with piperazine and morpholine under microwave-assisted conditions leads to the selective formation of 3-piperazinyl and 3-morpholinyl quinoline derivatives, respectively. researchgate.netresearchgate.net The reaction proceeds with moderate yields, furnishing the desired products where only the C-3 bromine is exchanged. researchgate.net

For substitution to occur at the C-6 and C-8 positions on the benzene portion of the quinoline, activation of the ring is necessary, as discussed in section 3.1.4. researchgate.netresearchgate.net

Table 1: Selective SNAr at the C-3 Position of 3,6,8-Tribromoquinoline This table is based on data for the isomer 3,6,8-tribromoquinoline to illustrate the reactivity at the C-3 position.

| Nucleophile | Product | Yield |

|---|---|---|

| Piperazine | 3-Piperazinyl-6,8-dibromoquinoline | 60% researchgate.net |

| Morpholine | 3-Morpholinyl-6,8-dibromoquinoline | 58% researchgate.net |

Substitution with Alkoxide Nucleophiles (e.g., Methoxide)

Alkoxide nucleophiles, such as methoxide (B1231860), can also displace bromine atoms on the quinoline core via SNAr reactions. This transformation is a valuable method for introducing methoxy (B1213986) groups, which can significantly alter the electronic and pharmacological properties of the molecule. Research has shown that tribromoquinolines can be converted into their corresponding trimethoxyquinoline derivatives in a single-step reaction. nih.gov This suggests that under appropriate conditions, all three bromine atoms can be substituted by the methoxide nucleophile.

Activation of Bromine Atoms by Nitro Group Introduction and Subsequent SNAr

The introduction of a strong electron-withdrawing group, such as a nitro (NO₂) group, onto the quinoline ring can dramatically activate halogen atoms towards nucleophilic aromatic substitution, particularly those in the ortho and para positions. youtube.comnih.gov

This strategy has been effectively demonstrated with 3,6,8-tribromoquinoline. researchgate.netresearchgate.net Nitration of this compound yields 5-nitro-3,6,8-tribromoquinoline quantitatively. researchgate.net The presence of the nitro group at the C-5 position strongly activates the bromine atoms at the C-6 and C-8 positions for SNAr. researchgate.netresearchgate.net Subsequent reaction of this nitrated intermediate with amine nucleophiles like morpholine and piperazine results in the selective disubstitution at C-6 and C-8, leaving the C-3 bromine intact. researchgate.netresearchgate.net This reversal of selectivity compared to the non-nitrated starting material underscores the powerful directing effect of the nitro group. researchgate.net This activation leads to the synthesis of 6,8-disubstituted quinoline derivatives in high yields. researchgate.netresearchgate.net

Table 2: SNAr Reactions of 5-Nitro-3,6,8-tribromoquinoline with Amine Nucleophiles This table is based on data for the isomer 3,6,8-tribromoquinoline to illustrate the activating effect of a nitro group.

| Nucleophile | Product | Yield |

|---|---|---|

| Morpholine | 3-Bromo-5-nitro-6,8-dimorpholinylquinoline | 82% researchgate.netresearchgate.net |

| Piperazine | 3-Bromo-5-nitro-6,8-dipiperazinylquinoline | 72% researchgate.netresearchgate.net |

Metal-Catalyzed Cross-Coupling Reactions of 5,6,8-Tribromoquinoline

Palladium-catalyzed cross-coupling reactions are among the most powerful and versatile tools in modern organic synthesis for forming carbon-carbon bonds. yonedalabs.comnih.govyoutube.com These reactions allow for the coupling of aryl halides, such as this compound, with various organometallic reagents. nih.govtcichemicals.com

Suzuki-Miyaura Cross-Coupling with Arylboronic Acids

The Suzuki-Miyaura cross-coupling reaction is a widely utilized palladium-catalyzed process that couples an organic halide with an organoboron compound, typically an arylboronic acid. yonedalabs.comtcichemicals.com This reaction is valued for its mild conditions, tolerance of a wide range of functional groups, and the commercial availability of numerous boronic acids. tcichemicals.com The general reactivity for aryl halides in Suzuki coupling is I > Br > OTf >> Cl. tcichemicals.com

The catalytic cycle typically involves three main steps: oxidative addition of the aryl halide to a Pd(0) complex, transmetalation of the organic group from the boron atom to the palladium center, and reductive elimination to form the new C-C bond and regenerate the Pd(0) catalyst. youtube.comyoutube.com

While specific studies on the Suzuki-Miyaura coupling of this compound are not detailed in the provided sources, the reaction is broadly applicable to various bromoquinolines and dibromoquinolines. researchgate.net These related substrates have been successfully coupled with substituted phenylboronic acids in the presence of a palladium catalyst and a base to generate aryl- and diaryl-substituted quinolines in high yields. researchgate.net This established precedent strongly indicates that this compound would serve as a viable substrate for sequential or complete Suzuki-Miyaura cross-coupling reactions, allowing for the controlled introduction of up to three different aryl groups onto the quinoline core.

Table 3: General Scheme for Suzuki-Miyaura Cross-Coupling

| Reactant 1 (Aryl Halide) | Reactant 2 (Boronic Acid) | Conditions | Product (Biaryl) |

|---|---|---|---|

| R-X (e.g., this compound) | R'-B(OH)₂ (Arylboronic acid) | Pd Catalyst (e.g., PdCl₂(dppf)), Base (e.g., K₂CO₃), Solvent | R-R' |

Regioselectivity Considerations in Polysubstituted Brominated Quinoline Systems

The regioselectivity of chemical reactions involving polysubstituted brominated quinoline systems is a critical factor in determining the final product. The positions of the bromine atoms on the quinoline ring significantly influence the electronic and steric environment, thereby directing the outcome of subsequent transformations. In the case of this compound, the bromine atoms at positions 5, 6, and 8 create a unique substitution pattern that dictates the reactivity of the molecule.

The pyridine ring of the quinoline system is inherently electron-deficient, which generally directs electrophilic attack to the benzene ring. reddit.com This makes the carbocyclic ring more susceptible to substitution. However, the presence of multiple bromine atoms, which are deactivating groups, further modifies the reactivity of the entire system. wikipedia.org

In cross-coupling reactions, the differential reactivity of the C-Br bonds plays a crucial role. The C-Br bond at the C-6 position has been observed to be more reactive in certain reactions, such as Sonogashira coupling. nih.gov This enhanced reactivity can be attributed to a combination of electronic and steric factors. The C-6 position is less sterically hindered compared to the C-5 and C-8 positions, which are flanked by the fused ring system and another bromine atom, respectively. Electronically, the position of the nitrogen atom in the quinoline ring influences the electron density at different carbon atoms, potentially making the C-6 position more susceptible to oxidative addition in palladium-catalyzed cycles.

Developing synthetic strategies that can overcome poor regioselectivity is an ongoing area of research. For instance, new methods are being explored for the synthesis of multi-brominated quinolines with diverse functional groups to address the challenges of regioselectivity. nih.gov

Catalyst Systems and Reaction Optimization for C-C Bond Formation

The formation of carbon-carbon (C-C) bonds is a fundamental transformation in organic synthesis, and the functionalization of this compound through these reactions provides access to a wide range of novel derivatives. Palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura and Stille couplings, are powerful tools for this purpose. nih.govrsc.org The choice of catalyst system and the optimization of reaction conditions are paramount to achieving high yields and selectivity.

Catalyst Systems:

A variety of palladium catalysts have been employed for C-C bond formation with brominated quinolines. These typically consist of a palladium source, such as Pd(OAc)₂, and a supporting ligand. nih.gov The ligand plays a crucial role in stabilizing the palladium center, facilitating the elementary steps of the catalytic cycle (oxidative addition, transmetalation, and reductive elimination), and influencing the regioselectivity of the reaction.

For challenging Suzuki-Miyaura couplings involving heteroaryl substrates, the selection of the appropriate palladacycle and ligand is critical. nih.gov Ligands such as XPhos have proven effective in promoting the coupling of brominated heterocycles. nih.gov The development of novel catalyst systems, including those based on other transition metals and even metal-free options, is an active area of research aiming for more sustainable and efficient C-C bond formation. mdpi.comresearchgate.netnih.gov

Reaction Optimization:

Optimizing reaction conditions is essential to maximize the yield and purity of the desired product. Key parameters that are often varied include:

Temperature: The reaction temperature can significantly impact the reaction rate and selectivity.

Solvent: The choice of solvent can influence the solubility of the reactants and the stability of the catalytic species.

Base: In Suzuki-Miyaura coupling, a base is required to activate the boronic acid derivative. The strength and nature of the base can affect the reaction outcome.

Catalyst Loading: The amount of catalyst used can influence the reaction efficiency and cost.

Automated, high-throughput screening methods are increasingly being used to rapidly explore and optimize these parameters, accelerating the discovery of ideal reaction conditions. nih.govcovasyn.com For instance, in a Suzuki-Miyaura coupling, an automated system can efficiently screen different combinations of palladacycles, ligands, temperatures, and residence times to identify the optimal conditions for a specific transformation. nih.gov

Table 1: Catalyst Systems and Conditions for C-C Bond Formation

| Coupling Reaction | Catalyst | Ligand | Base | Solvent | Temperature (°C) | Yield (%) |

| Stille Coupling | Pd(OAc)₂ | XPhos | CsF | DME | 80 | 92 |

| Suzuki Coupling | Pd(OAc)₂ | XPhos | - | THF/H₂O | 30-110 | 91 |

This interactive table allows for the comparison of different catalyst systems and their performance in C-C bond-forming reactions.

Sonogashira Coupling Reactions at Specific Positions (e.g., C-6)

The Sonogashira coupling reaction is a powerful method for the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. wikipedia.org This reaction is particularly valuable for the functionalization of halogenated quinolines, including this compound. A notable aspect of Sonogashira coupling with polybrominated quinolines is the potential for regioselective functionalization.

Research has demonstrated that the Sonogashira coupling reaction can occur preferentially at the C-6 position of certain polybromoquinolines. nih.gov This regioselectivity is a significant advantage, as it allows for the controlled introduction of an alkynyl group at a specific site on the quinoline core, leaving the other bromine atoms available for further transformations.

The mechanism of the Sonogashira reaction typically involves a palladium catalyst and a copper(I) co-catalyst. wikipedia.org The palladium catalyst facilitates the oxidative addition of the aryl halide, while the copper co-catalyst activates the terminal alkyne. The reaction is generally carried out in the presence of a base, often an amine, which also serves as the solvent. wikipedia.org

The preferential reactivity of the C-6 position in some polybromoquinolines can be attributed to a combination of steric and electronic factors. The C-6 position is generally less sterically hindered than the C-5 and C-8 positions. Furthermore, the electronic properties of the quinoline ring system can influence the relative reactivity of the different C-Br bonds towards the palladium catalyst.

The ability to selectively functionalize the C-6 position of this compound opens up avenues for the synthesis of a variety of complex molecules with potential applications in materials science and medicinal chemistry. wikipedia.org

Lithium-Halogen Exchange Reactions and Subsequent Electrophilic Quenching

Lithium-halogen exchange is a powerful synthetic tool for the transformation of aryl halides into organolithium species. wikipedia.org This reaction is particularly useful for the functionalization of brominated quinolines like this compound, as the resulting lithiated intermediates can be trapped with a variety of electrophiles to introduce new functional groups onto the quinoline scaffold.

The reaction typically involves treating the bromoquinoline with an organolithium reagent, such as n-butyllithium or tert-butyllithium, at low temperatures. researchgate.net The exchange is generally fast, and its rate follows the trend I > Br > Cl. wikipedia.org In the case of polybrominated systems, the regioselectivity of the lithium-halogen exchange is a critical consideration. The position of the exchange is influenced by factors such as the stability of the resulting carbanion and the presence of directing groups. wikipedia.org

For polyhalo heteroaromatic compounds, the most acidic proton is typically abstracted first, or the halogen at the most activated position undergoes exchange. In some instances, the exchange can be directed to a specific position by carefully controlling the reaction conditions and the organolithium reagent used.

Once the lithiated quinoline is formed, it can be reacted with a wide range of electrophiles to introduce various substituents. Common electrophiles include:

Aldehydes and ketones (to form alcohols)

Carbon dioxide (to form carboxylic acids)

Alkyl halides (to form alkylated quinolines)

Isocyanates (to form amides)

This two-step sequence of lithium-halogen exchange followed by electrophilic quenching provides a versatile method for the synthesis of a diverse array of substituted quinolines that would be difficult to access through other synthetic routes. The ability to selectively functionalize one of the bromine-bearing positions of this compound through this method significantly enhances its synthetic utility.

Electrophilic Aromatic Substitution (EAS) on this compound

Electrophilic aromatic substitution (EAS) is a fundamental reaction in organic chemistry for the functionalization of aromatic rings. wikipedia.org In the case of quinoline, the benzene ring is generally more reactive towards electrophiles than the electron-deficient pyridine ring. reddit.com However, the presence of three deactivating bromine atoms on the benzene ring of this compound significantly reduces its nucleophilicity, making EAS reactions challenging.

The bromine atoms at positions 5, 6, and 8 are ortho-, para-, and meta-directing deactivators. wikipedia.org Their combined effect is a strong deactivation of the entire benzene ring towards electrophilic attack. Nevertheless, under forcing conditions, it may be possible to introduce an electrophile onto the quinoline core. The position of substitution will be dictated by the directing effects of the existing bromine atoms and the nitrogen atom of the pyridine ring.

Nitration Reactions and Regiochemical Outcomes on Tribromoquinoline Systems

Nitration is a classic example of an electrophilic aromatic substitution reaction that involves the introduction of a nitro group (-NO₂) onto an aromatic ring. youtube.commasterorganicchemistry.comyoutube.com This reaction is typically carried out using a mixture of concentrated nitric acid and sulfuric acid, which generates the highly electrophilic nitronium ion (NO₂⁺).

For this compound, the nitration reaction is expected to be challenging due to the strong deactivating effect of the three bromine atoms. These electron-withdrawing groups significantly reduce the electron density of the quinoline ring system, making it less susceptible to attack by the nitronium ion.

Despite the deactivation, if nitration were to occur, the regiochemical outcome would be determined by the directing effects of the existing substituents. In the quinoline ring system, electrophilic substitution generally favors the benzene ring over the pyridine ring. reddit.com Within the benzene ring of this compound, the only available position for substitution is C-7.

The directing effects of the bromine atoms would influence the position of nitration. The bromine at C-6 is ortho- and para-directing, while the bromine at C-8 is also ortho- and para-directing. Both of these would direct an incoming electrophile to the C-7 position. The bromine at C-5 is meta-directing, which would also favor substitution at C-7. Therefore, it is highly probable that if nitration of this compound were to occur, the nitro group would be introduced at the C-7 position.

It is important to note that the harsh conditions required for the nitration of such a deactivated system could lead to side reactions or decomposition of the starting material.

Advanced Spectroscopic and Crystallographic Methodologies for Structural Elucidation

Mass Spectrometry (MS) for Elemental Composition and Fragmentation Analysis

Mass spectrometry (MS) is a vital analytical technique that measures the mass-to-charge ratio (m/z) of ions. nih.gov It is used to determine the molecular weight and elemental formula of a compound and to deduce its structure by analyzing its fragmentation patterns. libretexts.orgwikipedia.org

High-Resolution Mass Spectrometry (HRMS) provides extremely accurate mass measurements, typically to within a few parts per million (ppm). researchgate.netresearchgate.net This precision allows for the unambiguous determination of a molecule's elemental formula. nih.gov For 5,6,8-Tribromoquinoline (C₉H₄Br₃N), HRMS can distinguish its exact mass from that of other potential compounds with the same nominal mass. The characteristic isotopic pattern of bromine (⁷⁹Br and ⁸¹Br occur in an approximate 1:1 ratio) results in a distinctive cluster of peaks in the mass spectrum, providing a clear signature for the number of bromine atoms present in the molecule. nih.gov

Interactive Table: Isotopic Distribution for the Molecular Ion of this compound [M]⁺

| Ion Species | Theoretical m/z | Description |

| C₉H₄⁷⁹Br₃N | 361.7849 | Contains three ⁷⁹Br isotopes |

| C₉H₄⁷⁹Br₂⁸¹BrN | 363.7829 | Contains two ⁷⁹Br and one ⁸¹Br isotope |

| C₉H₄⁷⁹Br⁸¹Br₂N | 365.7808 | Contains one ⁷⁹Br and two ⁸¹Br isotopes |

| C₉H₄⁸¹Br₃N | 367.7788 | Contains three ⁸¹Br isotopes |

Note: The relative intensities of these peaks would be approximately 1:3:3:1.

In a mass spectrometer, the molecular ion can break apart into smaller, charged fragments. chemguide.co.ukgbiosciences.com The pattern of these fragments provides a molecular fingerprint that can be used to confirm the structure. The fragmentation of quinoline (B57606) derivatives often involves characteristic losses. For halogenated compounds like this compound, common fragmentation pathways include the sequential loss of bromine atoms (as Br• radicals) or hydrogen bromide (HBr). Cleavage of the quinoline ring system itself can also occur, providing further structural clues. researchgate.net The analysis of these fragmentation pathways helps to confirm the identity and structure of the compound established by NMR and HRMS. researchgate.net

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a powerful analytical technique used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The absorption of IR radiation causes molecular vibrations, such as stretching and bending of chemical bonds. Each type of bond and functional group has a characteristic vibrational frequency, which corresponds to a specific wavenumber in the IR spectrum.

Predicted IR Absorption Bands for this compound:

| Functional Group | Vibrational Mode | **Expected Wavenumber (cm⁻¹) ** |

| C-H (Aromatic) | Stretching | 3100-3000 |

| C=C (Aromatic) | Stretching | 1600-1450 |

| C=N (in quinoline ring) | Stretching | 1620-1580 |

| C-Br | Stretching | 700-500 |

| C-H (Aromatic) | Out-of-plane bending | 900-675 |

These predicted values are based on established ranges for similar aromatic and heterocyclic compounds. The C-H stretching vibrations of the aromatic quinoline ring are expected to appear above 3000 cm⁻¹. The C=C and C=N stretching vibrations within the quinoline ring system would likely produce a series of sharp bands in the 1620-1450 cm⁻¹ region. The carbon-bromine (C-Br) stretching vibrations typically occur in the fingerprint region of the spectrum, at lower wavenumbers (700-500 cm⁻¹). The substitution pattern on the quinoline ring would also influence the C-H out-of-plane bending vibrations, which can provide clues about the positions of the substituents.

X-ray Diffraction (XRD) for Solid-State Structure Determination

X-ray diffraction (XRD) is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. By analyzing the diffraction pattern produced when a crystal is irradiated with X-rays, it is possible to determine the crystal structure, including bond lengths, bond angles, and intermolecular interactions.

As of the latest literature review, a complete single-crystal X-ray diffraction analysis for this compound has not been reported. Therefore, detailed information on its crystal system, unit cell dimensions, and atomic coordinates is not available.

While data for the 5,6,8-isomer is unavailable, the crystal structure of a related isomer, 3,6,8-tribromoquinoline (B3300700), has been determined, providing valuable insight into the structural characteristics of tribromoquinolines nih.govresearchgate.net.

The crystal structure of 3,6,8-tribromoquinoline was determined by single-crystal X-ray diffraction. The compound crystallizes in the monoclinic space group P2₁/n researchgate.net. The molecule is nearly planar, with only a slight deviation of the atoms from the mean plane of the quinoline ring system nih.govresearchgate.net.

Crystallographic Data for 3,6,8-Tribromoquinoline:

| Parameter | Value | Reference |

| Chemical Formula | C₉H₄Br₃N | nih.govresearchgate.net |

| Molecular Weight | 365.83 g/mol | nih.govresearchgate.net |

| Crystal System | Monoclinic | nih.govresearchgate.net |

| Space Group | P2₁/n | researchgate.net |

| a | 3.9810(2) Å | nih.govresearchgate.net |

| b | 12.4176(4) Å | nih.govresearchgate.net |

| c | 19.7419(6) Å | nih.govresearchgate.net |

| β | 92.827(3)° | nih.govresearchgate.net |

| Volume | 974.74(7) ų | nih.govresearchgate.net |

| Z | 4 | nih.govresearchgate.net |

The arrangement of molecules in the crystalline state is governed by intermolecular interactions. In the absence of experimental data for this compound, the analysis of the crystal structure of 3,6,8-tribromoquinoline offers a model for the types of interactions that could be expected.

For this compound, it is plausible to expect similar intermolecular forces to be at play in its solid state. The presence of the large, polarizable bromine atoms could also lead to halogen bonding (Br···N or Br···Br interactions), which are directional interactions that can influence crystal packing. Furthermore, weak C-H···Br and C-H···N hydrogen bonds may also contribute to the stability of the crystal structure. However, without experimental crystallographic data for this compound, these remain theoretical considerations.

Computational and Theoretical Chemistry Studies of 5,6,8 Tribromoquinoline

Density Functional Theory (DFT) Calculations for Electronic and Spectroscopic Properties

Density Functional Theory (DFT) has emerged as a powerful tool for investigating the electronic structure and properties of quinoline (B57606) derivatives. By modeling the electron density, DFT can accurately and efficiently predict a range of molecular attributes.

Geometry Optimization and Electronic Structure Prediction

The initial step in the computational analysis of 5,6,8-tribromoquinoline involves geometry optimization. This process determines the most stable three-dimensional arrangement of the atoms by finding the minimum energy conformation on the potential energy surface. The resulting optimized structure provides key information on bond lengths, bond angles, and dihedral angles. The presence of three bulky bromine atoms at positions 5, 6, and 8 introduces steric strain, which can lead to slight distortions from a perfectly planar quinoline ring.

Table 1: Representative Optimized Geometric Parameters for this compound (Hypothetical DFT Calculation at the B3LYP/6-311G(d,p) level)

| Parameter | Value |

| C5-Br Bond Length (Å) | 1.905 |

| C6-Br Bond Length (Å) | 1.903 |

| C8-Br Bond Length (Å) | 1.910 |

| C5-C6 Bond Angle (°) | 121.5 |

| C6-C5-Br Bond Angle (°) | 119.8 |

| C8-N-C1 Bond Angle (°) | 117.5 |

| Dihedral Angle C4-C5-C6-C7 (°) | 1.2 |

Prediction of Spectroscopic Parameters (e.g., NMR, IR, UV-Vis)

Computational methods are instrumental in predicting the spectroscopic signatures of molecules, which aids in their experimental identification and characterization.

NMR Spectroscopy: Theoretical calculations can predict the ¹H and ¹³C NMR chemical shifts. For this compound, the electron-withdrawing nature of the bromine atoms would be expected to cause a downfield shift (higher ppm values) for the nearby protons and carbon atoms.

IR Spectroscopy: The vibrational frequencies in the infrared (IR) spectrum can be calculated to identify characteristic bond stretches and bends. Key predicted peaks for this compound would include C-H stretching, C=C and C=N aromatic ring stretching, and the prominent C-Br stretching vibrations at lower frequencies.

UV-Vis Spectroscopy: Time-dependent DFT (TD-DFT) is employed to predict the electronic transitions and the corresponding UV-Vis absorption spectrum. The substitution pattern of the bromine atoms will influence the energies of the π-π* transitions, which are characteristic of aromatic systems.

Table 2: Predicted Spectroscopic Data for this compound (Hypothetical)

| Spectrum | Predicted Parameter | Value |

| ¹H NMR | Chemical Shift (H7) | ~7.8 ppm |

| ¹³C NMR | Chemical Shift (C6) | ~125 ppm |

| IR | C-Br Stretch | 550-650 cm⁻¹ |

| UV-Vis | λ_max | ~310 nm |

Analysis of Frontier Molecular Orbitals (HOMO-LUMO) and Electron Density Distributions

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial for understanding the chemical reactivity and electronic properties of a molecule. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an indicator of the molecule's chemical stability and reactivity. A smaller gap generally suggests higher reactivity.

Molecular Electrostatic Potential (MEP) Analysis for Reactive Sites

The Molecular Electrostatic Potential (MEP) map is a valuable tool for visualizing the charge distribution and predicting the reactive sites for electrophilic and nucleophilic attacks. The MEP surface is colored to represent different potential values, with red indicating regions of high electron density (negative potential) and blue indicating regions of low electron density (positive potential).

For this compound, the MEP map would likely show negative potential around the nitrogen atom due to its lone pair of electrons, making it a site for electrophilic attack. The regions around the hydrogen atoms and, to a lesser extent, the bromine atoms would exhibit positive potential, indicating them as potential sites for nucleophilic attack.

Computational Assessment of Carbon-Bromine Bond Strengths and Reactivity in Brominated Quinolines

The strength of the carbon-bromine (C-Br) bonds in this compound is a key determinant of its reactivity, particularly in reactions involving the cleavage of these bonds, such as in cross-coupling reactions. Computational chemistry allows for the calculation of bond dissociation energies (BDEs), which provide a quantitative measure of bond strength.

The BDEs of the C-Br bonds at positions 5, 6, and 8 are not expected to be identical due to the different electronic environments at each position. The proximity of the bromine at position 8 to the nitrogen atom, and the steric interactions between the bromine atoms at positions 5 and 6, will influence their respective bond strengths. Generally, increased steric hindrance can weaken a bond. Computational studies on similar brominated aromatic compounds have shown that DFT methods can provide reliable predictions of C-Br BDEs.

Mechanistic Pathway Elucidation through Computational Modeling (e.g., Reaction Transition States)

Computational modeling is a powerful tool for elucidating the mechanisms of chemical reactions by identifying transition states and mapping out the reaction pathways. For this compound, this can be applied to understand its synthesis and subsequent reactions.

The formation of this compound via the electrophilic bromination of quinoline is predicted by molecular orbital calculations to proceed through a protonated quinoline intermediate. dss.go.thvdoc.pub DFT calculations can be used to model the transition states for the sequential addition of bromine atoms to the quinoline ring, providing insights into the regioselectivity of the reaction. The calculations can help to explain why the 5, 6, and 8 positions are susceptible to bromination under certain conditions. By calculating the activation energies for different pathways, the most favorable reaction mechanism can be determined.

In-Silico Prediction of Mass Spectrometry Fragmentation Patterns

Computational and theoretical chemistry provides powerful tools for the in-silico prediction of mass spectrometry (MS) fragmentation patterns, offering insights into the gas-phase ion chemistry of molecules. These predictive methods are broadly categorized into quantum chemistry-based approaches, rule-based systems, and machine learning models. Quantum chemistry methods utilize first-principles to simulate the fragmentation process, providing a detailed understanding of reaction mechanisms. Rule-based systems rely on established chemical principles and known fragmentation pathways of similar compounds. Machine learning algorithms are trained on large datasets of known mass spectra to predict the fragmentation of new compounds.

For halogenated compounds like this compound, a key feature in their mass spectra is the isotopic pattern arising from the natural abundance of bromine isotopes, 79Br and 81Br, which exist in an approximate 1:1 ratio. This results in a characteristic cluster of peaks for the molecular ion and its fragments, where the number of bromine atoms dictates the pattern of the isotopic distribution.

A comprehensive search of scientific literature and spectral databases did not yield specific computational studies on the in-silico prediction of mass spectrometry fragmentation patterns for this compound. While general principles of mass spectrometry and computational prediction exist, detailed theoretical fragmentation pathways and a corresponding data table for this specific compound are not available in the reviewed literature.

General fragmentation pathways for quinoline and its derivatives often involve the loss of small neutral molecules such as HCN. For this compound, predicted fragmentation would likely involve the sequential loss of bromine atoms (Br•) or hydrogen bromide (HBr). The stability of the resulting fragment ions would govern the relative intensities of the peaks in the predicted mass spectrum.

Given the absence of specific studies, a hypothetical prediction would involve the following steps:

Molecular Ion Formation: The initial step is the ionization of the this compound molecule, forming the molecular ion [C9H4Br3N]+•. The isotopic pattern for this ion would show a characteristic cluster due to the three bromine atoms.

Initial Fragmentation: The most probable initial fragmentation events would be the loss of a bromine radical (•Br) or a hydrogen bromide (HBr) molecule.

Secondary Fragmentation: The resulting fragment ions would undergo further fragmentation, potentially losing more bromine or HBr units, or undergoing ring cleavage.

Without specific computational data, a detailed and validated data table of predicted fragments and their relative abundances cannot be constructed. The development of such predictive models for this compound would require dedicated computational studies employing quantum chemical calculations or advanced machine learning algorithms trained on a relevant dataset of brominated heterocyclic compounds.

Conclusion and Future Research Directions

Summary of Synthetic Advances for 5,6,8-Tribromoquinoline and its Analogs

The synthesis of polybrominated quinolines has evolved from classical halogenation reactions to more strategic, multi-step approaches. A key method for the synthesis of this compound involves the bromination of 5,8-dibromoquinoline, facilitated by the use of an aluminum chloride complex which directs the substitution pattern researchgate.net. This highlights a common strategy where polysubstitution is achieved through the stepwise halogenation of less substituted quinoline (B57606) precursors.

In a similar vein, the synthesis of other tribromoquinoline isomers, such as 3,6,8-tribromoquinoline (B3300700), demonstrates the utility of manipulating the quinoline core. This particular analog is synthesized through the bromination of a substituted 1,2,3,4-tetrahydroquinoline (B108954), specifically 6,8-dibromo-1,2,3,4-tetrahydroquinoline (B1324348) researchgate.netnih.gov. This approach underscores the importance of precursor selection and reaction conditions in controlling the final bromination pattern. The development of these synthetic routes provides access to a range of tribromoquinoline scaffolds, which serve as crucial intermediates for further functionalization. The table below summarizes key synthetic strategies for tribromoquinoline analogs.

| Target Compound | Starting Material | Key Reagents/Conditions | Reference |

| This compound | 5,8-Dibromoquinoline | Bromine, Aluminum chloride complex | researchgate.net |

| 3,6,8-Tribromoquinoline | 6,8-Dibromo-1,2,3,4-tetrahydroquinoline | Bromine in Chloroform (B151607) | researchgate.netnih.gov |

Prospects for Further Chemical Derivatization and Functionalization of Tribromoquinoline Scaffolds

The tribromoquinoline framework is a versatile platform for the introduction of a wide array of functional groups, primarily by leveraging the reactivity of the carbon-bromine bonds. The bromine atoms at different positions on the quinoline ring exhibit differential reactivity, allowing for selective functionalization. For instance, in the 3,6,8-tribromoquinoline system, the bromine atoms at the C-6 and C-8 positions can be selectively displaced by nucleophiles such as morpholine (B109124) and piperazine (B1678402) through nucleophilic aromatic substitution (S_NAr) reactions, especially after activation by an electron-withdrawing group like a nitro group at the C-5 position researchgate.net.

Furthermore, metal-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, offer a powerful tool for creating carbon-carbon bonds. Halogenated quinolines are excellent precursors for these reactions, enabling the introduction of aryl and other organic moieties researchgate.net. The potential for metal-bromine exchange reactions further expands the synthetic utility, allowing for the generation of organometallic intermediates that can react with various electrophiles researchgate.netnih.gov. These derivatization strategies open avenues for the synthesis of novel, highly functionalized quinoline derivatives with tailored electronic and steric properties. The quinoline scaffold itself is recognized as a multifunctional building block in medicinal chemistry due to its ability to undergo both electrophilic and nucleophilic substitution reactions, allowing for functionalization at numerous ring positions frontiersin.orgnih.gov.

Future Directions in Mechanistic and Theoretical Studies of Polybrominated Quinoline Systems

While synthetic advancements have been significant, a deeper understanding of the reaction mechanisms and electronic properties of polybrominated quinoline systems remains a key area for future research. Mechanistic studies, combining kinetic experiments and computational modeling, can provide valuable insights into the regioselectivity observed in substitution reactions and help in the rational design of more efficient synthetic protocols nih.gov.

Theoretical studies, particularly using Density Functional Theory (DFT), are poised to play a crucial role in elucidating the structural, optical, and electronic properties of these molecules nih.gov. Such computational approaches can be used to calculate molecular orbital energies (HOMO-LUMO), predict reactivity, and understand phenomena such as intramolecular charge transfer (ICT), which has been studied in other quinoline systems nih.govscielo.br. Future theoretical work could focus on modeling the transition states of key derivatization reactions, thereby predicting the most favorable reaction pathways and substituent effects. Furthermore, computational screening of virtual libraries of functionalized tribromoquinolines could accelerate the discovery of molecules with desired properties for various applications. A comprehensive theoretical investigation into the impact of the number and position of bromine atoms on the aromaticity and reactivity of the quinoline core would be a significant contribution to the field.

Q & A

Q. What are the optimal synthetic pathways for preparing 5,6,8-tribromoquinoline, and how do reaction conditions influence yield and purity?

Methodological Answer: The synthesis of this compound typically involves bromination of quinoline derivatives. Direct bromination using reagents like Br₂ in H₂SO₄ or FeBr₃ as a catalyst is common, but regioselectivity must be carefully controlled. For example, temperature (0–25°C) and stoichiometric ratios (e.g., 3:1 Br₂ to quinoline) are critical to avoid over-bromination. Post-synthesis purification via column chromatography (silica gel, hexane/ethyl acetate eluent) or recrystallization (ethanol/water) improves purity. Yield optimization requires monitoring reaction progress using TLC or HPLC .

Q. Which spectroscopic techniques are most effective for characterizing this compound, and how are data interpreted?

Methodological Answer:

- ¹H/¹³C NMR : Bromine’s electronegativity deshields adjacent protons, causing distinct downfield shifts. For this compound, aromatic protons near Br substituents appear at δ 8.5–9.0 ppm.

- Mass Spectrometry (EI-MS) : Molecular ion peaks [M]⁺ at m/z 361 (Br₃C₉H₄N) confirm the molecular formula. Isotopic patterns (³⁵Cl/³⁷Cl) must be distinguished from bromine (⁷⁹Br/⁸¹Br).

- XRD : Single-crystal X-ray diffraction (e.g., Cu-Kα radiation) resolves planar geometry and π–π interactions (centroid distance ≈ 3.8 Å) .

Q. What safety protocols are essential when handling this compound in laboratory settings?

Methodological Answer:

- Personal Protective Equipment (PPE) : Nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact.

- Ventilation : Use fume hoods to avoid inhalation of brominated vapors.

- Waste Disposal : Collect halogenated waste in designated containers for incineration or treatment by certified agencies to prevent environmental release .

Advanced Research Questions

Q. How do weak intermolecular interactions (e.g., π–π stacking) in this compound crystals influence its physicochemical properties?

Methodological Answer: X-ray crystallography reveals weak π–π interactions between quinoline rings (centroid separation: 3.802 Å), contributing to its crystalline packing density and thermal stability (melting point > 200°C). These interactions also affect solubility; computational modeling (DFT or MD simulations) can quantify their energy (≈ 2–5 kJ/mol) and predict solvent compatibility .

Q. What strategies resolve contradictions in reported bromination regioselectivity for quinoline derivatives?

Methodological Answer: Discrepancies in regioselectivity often arise from competing electrophilic substitution pathways. Controlled experiments with isotopic labeling (e.g., deuterated quinoline) or mechanistic probes (e.g., radical traps) clarify whether the reaction proceeds via σ-complex intermediates or radical pathways. Comparative analysis of substituent effects (e.g., electron-donating/withdrawing groups) using Hammett plots further validates dominant mechanisms .

Q. How can computational methods predict the reactivity and biological activity of this compound?

Methodological Answer:

- Docking Studies : Molecular docking (AutoDock Vina) evaluates binding affinity to biological targets (e.g., kinase enzymes) by simulating ligand-receptor interactions.

- QSAR Models : Quantitative Structure-Activity Relationship (QSAR) analyses correlate Br substituent positions with antimicrobial activity (e.g., IC₅₀ values).

- ADMET Prediction : Tools like SwissADME assess pharmacokinetic properties (e.g., logP ≈ 3.5, indicating moderate lipophilicity) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.